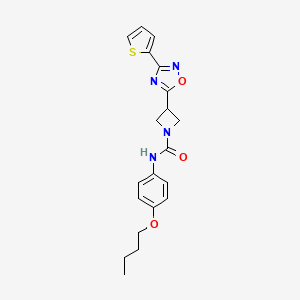

N-(4-butoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

N-(4-butoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique structural framework. Its core consists of an azetidine ring (a four-membered saturated heterocycle) substituted with a 1,2,4-oxadiazole moiety bearing a thiophene group at the 3-position. The azetidine is further functionalized with a carboxamide group linked to a 4-butoxyphenyl substituent. This compound’s design integrates features known to enhance bioavailability and target engagement, such as the oxadiazole ring (imparting metabolic stability and hydrogen-bonding capacity) and the thiophene group (contributing to π-π stacking interactions).

Properties

IUPAC Name |

N-(4-butoxyphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-2-3-10-26-16-8-6-15(7-9-16)21-20(25)24-12-14(13-24)19-22-18(23-27-19)17-5-4-11-28-17/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABDFOFQSOFRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound, supported by various studies and findings.

The molecular formula of N-(4-butoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is , with a molecular weight of 366.4 g/mol. The structure includes a 1,2,4-oxadiazole ring which is known for its diverse biological activities.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. These compounds interact with various enzymes associated with cancer cell proliferation. For instance:

- Mechanism of Action : The oxadiazole moiety can inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are involved in DNA synthesis and chromatin remodeling respectively .

- Case Studies : A study highlighted that certain 1,3,4-oxadiazole derivatives showed cytotoxic effects against various cancer cell lines (e.g., A549 and HepG2), with some compounds increasing cell viability above 100% at specific concentrations .

Antimicrobial Activity

N-(4-butoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine has also been evaluated for its antimicrobial properties:

- Spectrum of Activity : Compounds in the oxadiazole class have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives have shown strong bactericidal effects against Staphylococcus spp. .

Anti-inflammatory and Analgesic Effects

Studies have reported that oxadiazole derivatives can possess anti-inflammatory and analgesic properties:

- Pharmacological Evaluations : Certain derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain in experimental models . The presence of specific functional groups within the oxadiazole structure is believed to enhance these effects.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against A549 and HepG2 cells | |

| Antimicrobial | Effective against Staphylococcus spp. | |

| Anti-inflammatory | Reduction in inflammation in animal models |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of oxadiazole derivatives:

- Molecular Docking Studies : These studies suggest that hydrophobic interactions between the oxadiazole ring and target proteins significantly contribute to the observed biological activities .

- Cytotoxicity Assessment : Detailed cytotoxicity studies reveal that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Preliminary studies indicate that compounds containing thiophene and oxadiazole moieties exhibit significant anticancer activity. The incorporation of the azetidine ring may enhance bioactivity by improving the compound's ability to interact with biological targets. Research has shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential therapeutic role for this compound in oncology .

Antimicrobial Activity : The presence of the thiophene ring is known to contribute to antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial and fungal strains. In vitro studies could be conducted to assess the antimicrobial effectiveness of N-(4-butoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide against common pathogens .

Materials Science

Organic Photovoltaics : The unique electronic properties of thiophene derivatives make them suitable candidates for organic photovoltaic applications. The incorporation of this compound into polymer blends could enhance charge transport and improve the efficiency of solar cells. Research into the photovoltaic properties of similar compounds indicates that they can significantly affect the power conversion efficiency .

Fluorescent Materials : Compounds featuring oxadiazole and thiophene units are known for their luminescent properties. This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging applications. Studies on related compounds have demonstrated their effectiveness as emitters in OLED devices .

Organic Electronics

Field Effect Transistors (FETs) : The semiconducting properties of this compound may allow it to be utilized in organic field-effect transistors. Research has shown that similar azetidine derivatives can exhibit good charge carrier mobility, making them suitable for use in electronic devices .

Case Studies

Chemical Reactions Analysis

1,2,4-Oxadiazole Ring Formation

The oxadiazole ring is typically synthesized via cyclization of hydrazides with carbonyl precursors. For example:

-

Hydrazide preparation : Reaction of carboxylic acids with hydrazine hydrate in ethanol reflux .

-

Cyclization : Condensation with trimethyl orthoformate or Burgess reagent (HONH₂·HCl + NaNO₂) under acidic conditions .

| Method | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Traditional cyclization | Trimethyl orthoformate, HCl | Reflux ethanol | Moderate |

| Burgess reagent | Burgess reagent, NaNO₂ | Room temperature | High |

| Photo-catalytic | Eosin-Y, visible light | Atmospheric O₂ | Up to 94% |

Thiophen-2-yl Substitution

The thiophen-2-yl group is likely introduced via cross-coupling reactions (e.g., Suzuki, Heck), though direct substitution may occur if the oxadiazole ring bears a leaving group. For example:

Azetidine Carboxamide Coupling

The azetidine ring is synthesized through ring-closing reactions , such as:

-

Ketene intermediates : Azetidine formation via [2+2] cycloaddition.

-

Carboxamide formation : Coupling of azetidine-1-carboxylic acid with 4-butoxyphenylamine using HBTU or EDC reagents .

Hydrolysis of the Amide Bond

The carboxamide group undergoes basic or acidic hydrolysis to yield azetidine-1-carboxylic acid.

Oxidation of Thiophene

The thiophen-2-yl group may undergo electrochemical or chemical oxidation to form thiophene oxide derivatives.

Nucleophilic Substitution on Oxadiazole

If the oxadiazole ring contains a leaving group (e.g., halide), nucleophilic substitution can occur.

Oxadiazole Ring Formation

The cyclization of hydrazides (e.g., RCONHNH₂ ) with carbonyl compounds proceeds via:

-

Nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon.

-

Imine formation and subsequent cyclization to form the five-membered ring .

Thiophen-2-yl Coupling

Palladium-catalyzed coupling involves:

-

Oxidative addition of the thiophene boronic acid to Pd(0).

-

Transmetallation and reductive elimination to form the C-C bond .

Research Findings

-

Photo-catalytic methods (e.g., eosin-Y) enable rapid, eco-friendly synthesis of oxadiazoles under mild conditions .

-

Palladium-catalyzed coupling offers high regioselectivity for thiophen-2-yl substitution .

-

Hydrolysis of amides is critical for metabolism studies and bioavailability optimization .

Structural Relevance to Reactivity

The butyloxyphenyl group enhances lipophilicity , influencing solubility and cellular uptake. The azetidine ring provides conformational rigidity , stabilizing interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Core Heterocycle Differences: The target compound’s azetidine ring (4-membered) introduces conformational rigidity compared to the piperidine (6-membered) in or the β-lactam in cephalosporin derivatives . This may influence binding kinetics and metabolic stability. Oxadiazole vs.

Substituent Effects: The thiophen-2-yl group in the target compound may enhance lipophilicity and stacking interactions compared to fluorophenyl or phenoxyphenyl groups in analogs . The 4-butoxyphenyl carboxamide substituent is shared with compound 17b , suggesting a role in membrane penetration or target recognition.

Biological Activity :

- Compound 17b’s low yield (2%) highlights synthetic challenges in merging oxadiazoles with complex bicyclic frameworks , whereas the target compound’s azetidine core may offer simpler derivatization.

- Piperidine-based analogs in demonstrated superior binding affinity, suggesting that larger heterocycles might better accommodate receptor pockets in antitubercular targets.

Synthetic Methodologies :

- The target compound’s synthesis likely involves similar coupling strategies (e.g., EDC/HOBt-mediated amidation ) as other oxadiazole derivatives, though azetidine functionalization may require specialized protocols.

Q & A

Q. How to integrate computational and experimental data for reaction optimization?

- Methodological Answer :

- ICReDD framework : Combine quantum chemical calculations (e.g., transition state energies) with high-throughput screening to narrow experimental parameters.

- Feedback loops : Use experimental data to refine computational models (e.g., adjusting solvation parameters in DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.